molecular formula C15H11ClN4O B2542014 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 338394-72-2

7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile

Katalognummer: B2542014
CAS-Nummer: 338394-72-2
Molekulargewicht: 298.73
InChI-Schlüssel: OOLFIQUTIDAPJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile is a pyrazolo[1,5-a]pyrimidine derivative with a carbonitrile group at position 3 and a 1-(4-chlorophenoxy)ethyl substituent at position 6. The pyrazolo[1,5-a]pyrimidine core is a privileged scaffold in medicinal chemistry, known for its versatility in drug design, particularly in antitumor, antimicrobial, and imaging applications . The 4-chlorophenoxyethyl group introduces both lipophilic and electron-withdrawing characteristics, which may influence pharmacokinetic properties and target binding.

Eigenschaften

IUPAC Name

7-[1-(4-chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c1-10(21-13-4-2-12(16)3-5-13)14-6-7-18-15-11(8-17)9-19-20(14)15/h2-7,9-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOLFIQUTIDAPJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=NC2=C(C=NN12)C#N)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves the cyclocondensation of a 3-aminopyrazole derivative with a 1,3-dicarbonyl compound. One common method includes the use of enaminones as key intermediates. The reaction conditions often involve heating the reactants in the presence of a suitable catalyst to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .

Analyse Chemischer Reaktionen

Types of Reactions: 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines .

Wissenschaftliche Forschungsanwendungen

7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Wirkmechanismus

The mechanism of action of 7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrazolo[1,5-a]pyrimidine derivatives vary significantly based on substituents at positions 5, 6, and 7. Key structural analogs include:

Compound Name Substituents (Position 7) Key Features References
[18F]5 () 2-Chlorophenylamino + [18F]fluoroethoxy PET imaging agent; high tumor uptake (2.18 ± 1.02 %ID/g at 5 min)
7-Amino-6-(4-chlorophenyl) derivative () Amino + 4-chlorophenyl Enhanced fluorescence (λem = 393–414 nm)
7-(Trifluoromethyl) derivative () Trifluoromethyl Bioisostere for improved metabolic stability
5-Chloro-7-hydroxy derivative () Hydroxy + isopropyl Antitumor pharmacophore; planar molecular structure
  • Electron-Withdrawing Groups (EWGs): The 3-carbonitrile group in the target compound enhances electrophilicity, similar to derivatives in and . EWGs like Cl () and CF3 () improve metabolic stability and binding to hydrophobic enzyme pockets .
  • Aromatic Substituents: The 4-chlorophenoxyethyl group distinguishes the target compound from analogs with direct aryl (e.g., 7-phenyl in ) or aminoaryl () substituents.
Antimicrobial Activity
  • Amino-Substituted Derivatives (): 7-Amino analogs with pyrrolidinone or isoindole dione groups exhibit broad-spectrum antimicrobial activity (MIC = 2–8 µg/mL). The target compound’s phenoxyethyl group may lack direct antimicrobial efficacy but could be optimized for biofilm disruption .
Fluorescence and Optical Properties
  • C7 Substituent Impact (): Aryl groups (e.g., 4-aryl in compounds 86) yield λmax,abs = 267–296 nm, while amino groups (compounds 87) shift absorption to 336–360 nm. The target compound’s 4-chlorophenoxyethyl group may similarly enhance fluorescence quantum yield .

Physicochemical Properties

Property Target Compound 7-Amino-6-(4-chlorophenyl) () [18F]5 ()
Molecular Weight ~350 g/mol (estimated) 269.70 g/mol 437.8 g/mol (with [18F])
LogP (Lipophilicity) High (due to Cl and ether) Moderate (polar amino group) Low (polar [18F]fluoroethoxy)
Fluorescence Not reported λem = 393–414 nm Non-fluorescent

Pharmacokinetic Profiles

  • Tumor Uptake (): [18F]5 shows rapid tumor accumulation (2.18 ± 1.02 %ID/g at 5 min), outperforming [18F]FDG (1.27 ± 0.54 %ID/g). The target compound’s lipophilic 4-chlorophenoxyethyl group may similarly enhance passive diffusion into tumors .
  • Clearance (): Hydrophilic modifications (e.g., carboxyl in [18F]5) accelerate renal excretion but reduce tumor retention. The target compound’s balance of lipophilicity and polarity may optimize biodistribution .

Biologische Aktivität

7-[1-(4-Chlorophenoxy)ethyl]pyrazolo[1,5-a]pyrimidine-3-carbonitrile, with the CAS number 338394-72-2, is a compound of significant interest in medicinal chemistry due to its potential biological activities. The molecular formula is C15H11ClN4O, and it has a molecular weight of 298.73 g/mol. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which has been explored for various therapeutic applications, particularly in oncology and inflammation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer pathways. It has been shown to inhibit various kinases and has demonstrated anti-inflammatory properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For example, it has been tested against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF70.01Aurora-A kinase inhibition
NCI-H4600.03Microtubule disassembly
SF-26831.5Topoisomerase-IIa inhibition

These findings suggest that the compound may induce apoptosis and inhibit cell proliferation through multiple mechanisms, including disruption of microtubule dynamics and inhibition of critical kinases involved in cell cycle regulation .

Anti-inflammatory Activity

In addition to its anticancer properties, this compound exhibits anti-inflammatory effects. Research indicates that it can modulate inflammatory pathways, potentially making it a candidate for treating inflammatory diseases.

Structure-Activity Relationship (SAR)

The structure-activity relationship of pyrazolo[1,5-a]pyrimidines indicates that modifications to the pyrazole ring and substituents can significantly affect biological activity. The presence of the chlorophenoxyethyl group appears to enhance its potency against certain cancer cell lines, as shown in comparative studies with other derivatives .

Case Study 1: In Vitro Evaluation

In a study conducted by Bouabdallah et al., various derivatives of pyrazolo[1,5-a]pyrimidines were screened for cytotoxicity against Hep-2 and P815 cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic potential with IC50 values around 3.25 mg/mL for Hep-2 cells .

Case Study 2: Kinase Inhibition

Li et al. reported that derivatives containing the pyrazolo[1,5-a]pyrimidine scaffold demonstrated strong inhibition of Aurora-A kinase with IC50 values as low as 0.16 µM. This highlights the importance of this compound in targeting key regulatory proteins involved in tumor growth and proliferation .

Q & A

Basic Question: What are the recommended methods for structural characterization of this compound, and how do they ensure accuracy?

Answer:
Structural validation requires a multi-technique approach:

  • X-ray crystallography : Resolves atomic positions and planarity. For pyrazolo[1,5-a]pyrimidine analogs, monoclinic crystal systems (e.g., P21/c) are common, with mean C–C deviations <0.003 Å and R-factors <0.05 ensuring precision .
  • NMR spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., aromatic protons at δ 7.36–8.38 ppm, pyrazole-H at δ 8.35 ppm) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 227.05 for C₈H₄Cl₂N₄) and fragmentation patterns .
  • IR spectroscopy : Detects functional groups (e.g., nitrile C≡N stretch ~2200 cm⁻¹) .
    Methodological Tip: Cross-validate spectral data with computational tools (e.g., Gaussian for NMR chemical shift prediction).

Basic Question: How can synthesis protocols for this compound be optimized for yield and purity?

Answer:
Key parameters for optimization:

  • Solvent selection : Use polar aprotic solvents (e.g., DMF, pyridine) for cyclocondensation reactions, enhancing solubility of intermediates .
  • Temperature control : Maintain 60–80°C for nucleophilic substitutions (e.g., chloroaniline reactions) to avoid side products .
  • Catalysts : Employ mild bases (e.g., piperidine) to stabilize intermediates during multi-step syntheses .
  • Work-up : Purify via recrystallization (ethanol/methanol) or column chromatography (silica gel, ethyl acetate/hexane) .
    Example: Reaction of 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carbonitrile with POCl₃ at 60°C yielded 84% purity after methanol recrystallization .

Basic Question: What biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives, and how are these assays designed?

Answer:
Common bioactivities and assay frameworks:

  • Anticancer activity :
    • In vitro cytotoxicity (MTT assay) against cancer cell lines (e.g., IC₅₀ values <10 µM for breast cancer MCF-7) .
    • Mechanism: Kinase inhibition (e.g., PI3Kβ selectivity via morpholinyl substituents) .
  • Antimicrobial testing :
    • Broth microdilution for MIC determination (e.g., Staphylococcus aureus: MIC 16 µg/mL) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition for anti-inflammatory potential) .
    Methodological Note: Include positive controls (e.g., doxorubicin for cytotoxicity) and validate via dose-response curves.

Advanced Question: How can computational modeling resolve contradictions in reported bioactivity data?

Answer:
Contradictions often arise from structural variability or assay conditions. Strategies:

  • Molecular docking : Compare binding affinities of analogs (e.g., 4-chlorophenyl vs. 4-fluorophenyl substituents) to target proteins (e.g., PI3Kβ) .
  • QSAR models : Correlate substituent electronic properties (Hammett σ) with IC₅₀ values to identify activity cliffs .
  • MD simulations : Assess stability of ligand-receptor complexes (e.g., RMSD <2 Å over 100 ns trajectories) .
    Case Study: A 2,4-dichlorophenyl analog showed 10-fold higher activity than 4-methoxyphenyl derivatives due to enhanced hydrophobic interactions .

Advanced Question: How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine functionalization be addressed?

Answer:
Regioselectivity is influenced by:

  • Electrophilic directing groups : Nitriles at C3 position direct substitutions to C5/C7 via resonance stabilization .
  • Temperature modulation : Lower temps (25–40°C) favor C7 functionalization; higher temps (60–80°C) promote C5 reactivity .
  • Protecting groups : Use tert-butyloxycarbonyl (Boc) to block reactive NH sites during multi-step syntheses .
    Example: Ethyl 7-chloro-5-(4-ethylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate achieved 84% regioselectivity at C7 using 2-propanol at 60°C .

Advanced Question: What are the primary degradation pathways under physiological conditions, and how are they characterized?

Answer:
Key degradation mechanisms:

  • Hydrolysis : Nitrile groups hydrolyze to amides/carboxylic acids in acidic media (pH <4) .
  • Oxidative metabolism : CYP450-mediated oxidation of chlorophenoxyethyl groups generates hydroxylated metabolites .
  • Photodegradation : UV exposure cleaves C–Cl bonds, forming dechlorinated byproducts .
    Analytical Methods:
  • HPLC-MS/MS : Quantify degradation products (e.g., m/z shifts +16 Da for hydroxylation).
  • Accelerated stability studies : 40°C/75% RH for 4 weeks to predict shelf-life .

Advanced Question: How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

Answer:
SAR insights for pyrazolo[1,5-a]pyrimidines:

  • C3 substituents : Nitriles enhance metabolic stability vs. esters (t₁/₂ increased from 2h to 8h) .
  • C5/C7 aryl groups : Electron-withdrawing groups (e.g., Cl, CF₃) boost kinase inhibition (IC₅₀ ↓40%) .
  • C2 modifications : Ethyl groups improve solubility (logP reduction from 3.1 to 2.4) .
    Design Workflow:

Synthesize analogs via combinatorial chemistry .

Test in tiered assays (enzymatic → cellular → in vivo).

Optimize ADME using PAMPA for permeability and microsomal stability assays .

Advanced Question: What analytical strategies resolve spectral data contradictions (e.g., NMR vs. X-ray)?

Answer:
Contradictions arise from dynamic effects or impurities:

  • Variable Temperature (VT) NMR : Confirm conformational flexibility (e.g., methylene group rotation in chloromethyl derivatives) .
  • SC-XRD vs. PXRD : Single-crystal data resolves disorder; powder XRD detects polymorphic impurities .
  • 2D NMR (COSY, NOESY) : Assign overlapping signals (e.g., distinguish pyrazole-H from pyrimidine-H) .
    Example: VT-NMR of 7-chloro-5-(chloromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile revealed planar geometry, aligning with XRD data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.